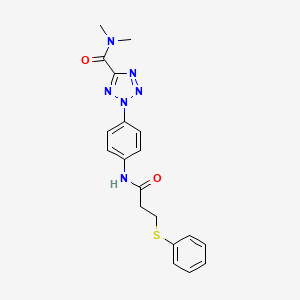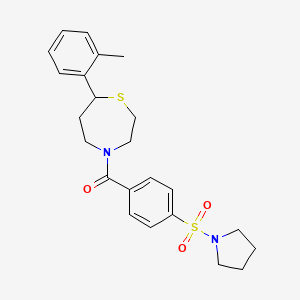
(4-(Pyrrolidin-1-ylsulfonyl)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other names the compound is known by.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions of the reaction, as well as the products formed.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include studying the compound’s reactivity.Scientific Research Applications
Cryopreservation of Microorganisms
Cryoprotective additives (CPAs) such as dimethylsulfoxide (Me2SO) and glycerol are crucial in the cryopreservation of microorganisms, including viruses, bacteria, and fungi, demonstrating the importance of chemical compounds in preserving biological samples for research and medical applications (Hubálek, 2003).
Phosphonic Acid Applications
Phosphonic acid and its derivatives play a significant role in various fields including medicine, chemistry, and materials science, showcasing the diverse applications of chemical compounds in creating bioactive properties, targeting bone, and designing supramolecular materials (Sevrain et al., 2017).
Analytical Toxicology
In the realm of analytical toxicology, the study of pyrrolidinophenone derivatives highlights the importance of chemical analysis in understanding the properties and effects of synthetic compounds, which is crucial for drug safety and legal regulation (Synbulatov et al., 2019).
Functional Chemical Groups in CNS Drugs
Research into functional chemical groups that could serve as leads for synthesizing central nervous system (CNS) active compounds underscores the critical role of chemistry in developing new therapeutic agents (Saganuwan, 2017).
Novel Phenothiazine Derivatives
The synthesis and biological activity studies of new phenothiazine derivatives demonstrate the ongoing efforts in medicinal chemistry to discover compounds with potential as antibacterial, anticancer, and anti-inflammatory agents (Pluta et al., 2011).
Safety And Hazards
This involves looking at the compound’s toxicity and potential hazards. It includes determining safe handling and storage procedures.
Future Directions
This involves discussing potential future research directions. It could include potential applications of the compound, or areas where further study is needed.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be best to consult the primary scientific literature or a trusted database. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S2/c1-18-6-2-3-7-21(18)22-12-15-24(16-17-29-22)23(26)19-8-10-20(11-9-19)30(27,28)25-13-4-5-14-25/h2-3,6-11,22H,4-5,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXECKXFNVCVXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Pyrrolidin-1-ylsulfonyl)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

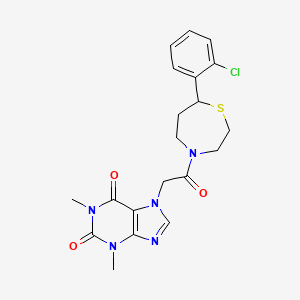
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide](/img/structure/B2752511.png)
![4-Imidazol-1-ylthieno[3,2-c]pyridine](/img/structure/B2752512.png)
![2-Chloro-1-[1-(3-methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexan-2-yl]propan-1-one](/img/structure/B2752514.png)
![ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2752515.png)
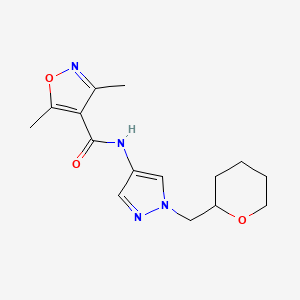
![5-(4-Benzylpiperidin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2752520.png)
![N-(4-ethoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2752526.png)
![2-(2,4-dichlorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2752527.png)
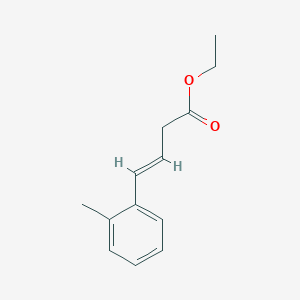
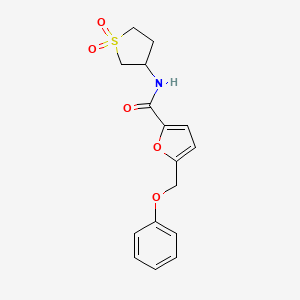
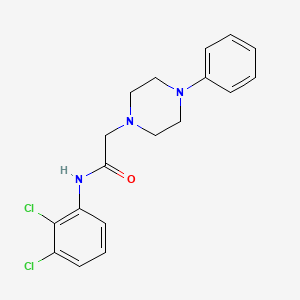
![2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2752532.png)
